REACTION_CXSMILES
|
N1C=CC=C([O:7][C:8]([N:10]2[CH2:15][CH2:14][CH:13]([C:16]([OH:18])=O)[CH2:12][CH2:11]2)=[O:9])C=1.O[N:20]1[C:24]2C=[CH:26][CH:27]=[CH:28][C:23]=2N=N1.[CH:29]1[CH:34]=[CH:33][C:32]([C:35]([NH:37][NH2:38])=[O:36])=[CH:31][CH:30]=1.C(N=C=NCCCN(C)C)C>O.C(Cl)(Cl)Cl.C(Cl)Cl>[N:20]1[CH:26]=[CH:27][CH:28]=[C:23]([CH:15]2[CH2:14][CH:13]([C:16]([NH:38][NH:37][C:35](=[O:36])[C:32]3[CH:33]=[CH:34][CH:29]=[CH:30][CH:31]=3)=[O:18])[CH2:12][CH2:11][N:10]2[C:8]([OH:7])=[O:9])[CH:24]=1
|
Name
|
1-[(pyridin-3 yloxy)carbonyl]piperidine-4-carboxylic acid
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)OC(=O)N1CCC(CC1)C(=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(=O)NN
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for about 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the reaction liquid
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (chloroform/methanol=100/0 to 90/10)
|
Type
|
ADDITION
|
Details
|
To the purified product were added diisopropyl ether and methanol
|
Type
|
FILTRATION
|
Details
|
the resulting solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C1N(CCC(C1)C(=O)NNC(C1=CC=CC=C1)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |